molecular formula C23H25F3N4O3 B606080 BI-3406

BI-3406

Numéro de catalogue: B606080
Poids moléculaire: 462.5 g/mol
Clé InChI: XVFDNRYZXDHTHT-PXAZEXFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

BI-3406 has a wide range of scientific research applications, including:

Mécanisme D'action

BI-3406 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with KRAS. This inhibition reduces the formation of GTP-loaded KRAS, which in turn inhibits the MAPK pathway signaling. The compound effectively limits cellular proliferation in KRAS-driven cancers by down-modulating this signaling cascade .

Analyse Biochimique

Biochemical Properties

BI-3406 plays a crucial role in biochemical reactions by inhibiting the interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, thereby activating KRAS. By binding to the catalytic domain of SOS1, this compound prevents this interaction, leading to a reduction in GTP-loaded KRAS levels. This inhibition disrupts the downstream MAPK signaling pathway, which is essential for the proliferation and survival of KRAS-driven cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In KRAS-driven cancer cells, this compound limits cellular proliferation by reducing the levels of GTP-loaded KRAS. This reduction in active KRAS levels leads to decreased signaling through the MAPK pathway, which is critical for cell survival and proliferation. Additionally, this compound has been shown to enhance the sensitivity of KRAS-dependent cancers to MEK inhibitors, further inhibiting cell signaling pathways and reducing tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of SOS1, thereby preventing the interaction between SOS1 and KRAS. This inhibition reduces the formation of GTP-loaded KRAS, which is necessary for the activation of the MAPK signaling pathway. By disrupting this pathway, this compound effectively limits the proliferation and survival of KRAS-driven cancer cells. Additionally, this compound attenuates feedback reactivation induced by MEK inhibitors, enhancing the overall therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of KRAS-driven cellular proliferation and MAPK pathway signaling. Additionally, the compound’s stability and degradation profile have been favorable, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the SOS1-KRAS interaction and reduces tumor growth without significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on normal cellular functions. These findings highlight the importance of optimizing dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activation of KRAS. By inhibiting the interaction between SOS1 and KRAS, this compound reduces the formation of GTP-loaded KRAS, thereby disrupting the MAPK signaling pathway. This inhibition affects metabolic flux and metabolite levels, leading to reduced cellular proliferation and survival in KRAS-driven cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it exerts its inhibitory effects on the SOS1-KRAS interaction. The compound’s distribution profile has been favorable, with effective targeting of KRAS-driven cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with SOS1 and KRAS. The compound’s activity is directed by targeting signals and post-translational modifications that ensure its localization to specific compartments. This precise localization is essential for the effective inhibition of the SOS1-KRAS interaction and the subsequent disruption of the MAPK signaling pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BI-3406 involves multiple steps, including the formation of a quinazoline ring, which is a key structural component of the compound . The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

BI-3406 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the highly purified this compound compound, which is then used for further research and development .

Propriétés

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDNRYZXDHTHT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 2
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.